4-Fluoro-2-methoxy-6-methylpyridine
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Overview
Description
4-Fluoro-2-methoxy-6-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-6-methylpyridine can be achieved through several methods. One common method involves the fluorination of 2-methoxy-6-methylpyridine using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent. The reaction is typically carried out under controlled conditions to ensure selective fluorination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and isolation to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
4-Fluoro-2-methoxy-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-6-methylpyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The methoxy and methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylpyridine: Similar structure but lacks the methoxy group.
4-Fluoro-2-methylpyridine: Similar structure but lacks the methoxy group.
2-Fluoro-6-methoxypyridine: Similar structure but lacks the methyl group.
Uniqueness
4-Fluoro-2-methoxy-6-methylpyridine is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the fluorine atom provides a distinct set of properties that can be advantageous in various applications .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 |
InChI Key |
PHJWDGKBWOFPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)F |
Origin of Product |
United States |
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